Phe-Pro dipeptide isostere
Description
Properties
CAS No. |
148314-61-8 |
|---|---|
Molecular Formula |
C35H40N5O5 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
InChI |
InChI=1S/C35H39N5O5/c1-35(2,3)40-32(43)25-15-9-7-14-24(25)20-30(41)28(19-22-11-5-4-6-12-22)38-34(45)29(21-31(36)42)39-33(44)27-18-17-23-13-8-10-16-26(23)37-27/h4-18,28-30,41H,19-21H2,1-3H3,(H2,36,42)(H,38,45)(H,39,44)(H,40,43)/t28-,29-,30+/m0/s1 |
InChI Key |
MYLHEJUNFLUBPV-BHBYDHKZSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Appearance |
Solid powder |
Other CAS No. |
148314-61-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 289612 |
Origin of Product |
United States |
Synthetic Methodologies for Phe Pro Dipeptide Isosteres
General Strategies for Amide Bond Surrogates
The amide bond, while central to peptide structure, is susceptible to hydrolysis by proteases. To overcome this limitation, various isosteric replacements have been designed to mimic the geometry and electronic properties of the amide bond. These surrogates are broadly classified based on the nature of the replacing moiety.
Common strategies involve the substitution of the amide with functionalities such as:
Ketomethylene and Hydroxyethylene groups: These introduce a ketone or a secondary alcohol in place of the amide carbonyl and nitrogen, respectively.
Alkenes: The introduction of a carbon-carbon double bond can mimic the planarity of the amide bond.
Phosphinates and Phosphonates: These phosphorus-containing groups can act as transition-state analogues for amide bond hydrolysis.
Heterocycles: Rings such as triazoles, oxadiazoles (B1248032), and tetrazoles can serve as rigid scaffolds that approximate the spatial arrangement of the amide bond.
The choice of a particular surrogate depends on the specific requirements of the target molecule, including the desired conformational constraints, polarity, and hydrogen bonding capabilities. The synthesis of these isosteres often requires multi-step procedures and the development of stereoselective methodologies to control the chirality of the resulting peptidomimetic.
Isostere-Specific Synthesis Approaches
The synthesis of Phe-Pro dipeptide isosteres presents unique challenges due to the constrained cyclic structure of proline. The following sections detail specific synthetic approaches for various isosteres of this important dipeptide.
Alpha-Ketoamide Isosteres
The alpha-ketoamide moiety has emerged as a promising surrogate for the scissile amide bond in protease inhibitors. An alpha-ketoamide isostere of the Phe-Pro dipeptide was developed as a core structure for the inhibition of HIV-1 protease. The synthesis of this isostere resulted in a potent inhibitor with a Ki of 6 microM, demonstrating the potential of this particular modification. This inhibitory activity was found to be significantly better than the corresponding phosphinic acid and hydroxyethylamine isosteres of the same dipeptide, which had Ki values of 230 microM and >50 microM, respectively nih.gov.
The synthesis of Cbz-protected ketomethylene dipeptide isosteres, which are precursors to alpha-ketoamides, often involves the coupling of an N-protected amino acid with a suitable keto-acid or its equivalent. These isosteres are characterized by a 1,4-disposition of carbonyl groups and a chiral center at the C-2 position, corresponding to the alpha-carbon of the N-terminal amino acid nih.gov.
Dihydroxyethylene Isosteres via Epoxy Amine Cyclization
The dihydroxyethylene isostere is another important amide bond surrogate, particularly in the design of aspartic protease inhibitors. A stereoselective synthesis of a novel proline-containing dipeptide isostere has been developed where the pyrrolidine (B122466) ring of proline is introduced in the final step through the intramolecular ring opening of an amino acid-derived epoxyamine nih.gov. This method allows for the generation of three new contiguous stereocenters with high asymmetric induction.
Specifically for the Phe-Pro dipeptide, novel dihydroxyethylene isosteres have been synthesized and incorporated into HIV-1 protease inhibitors. These isosteres, which contain four stereogenic centers, were synthesized with high yield and excellent stereoselectivity via the cyclization of epoxy amines derived from the constituent amino acids. The resulting inhibitors demonstrated potent activity, with some exhibiting subnanomolar efficacy against recombinant HIV protease and the ability to suppress HIV-1 replication in infected cells with low cytotoxicity researchgate.net.
A general approach to non-symmetric dihydroxyethylene dipeptide isosteres involves the use of epoxy alcohols derived from α-amino acids. For instance, (1R,2R,3S,4S)-4-Amino-3-hydroxy-1,2-epoxybutanes, which are accessible from L-aminoesters, can react with diethyl aluminum cyanide to produce 4-amino-2,3-dihydroxynitriles. Subsequent hydrolysis yields hydroxylactones, which serve as key intermediates for the dihydroxyethylene isosteres acs.org.
Trisubstituted (E)-Alkene Dipeptide Isosteres
Trisubstituted (E)-alkene dipeptide isosteres (TEADIs) offer a rigid and planar replacement for the amide bond and have been shown to act as effective β-turn promoters. A concise synthesis of a gramicidin (B1672133) S analogue has been reported where the D-Phe-Pro sequences were replaced with a TEADI. This substitution was shown to successfully mimic the type II' β-turn inducing properties of the original D-Phe-Pro unit within the cyclic decapeptide scaffold researchgate.net.
The synthesis of these isosteres can be achieved through various olefination strategies. The development of methods for the solid-phase synthesis of (E)-alkene peptide isosteres has also been explored, for example, via the cuprate-mediated SN2' ring-opening of allylic BUS-aziridines nih.gov. These solid-phase methods facilitate the generation of libraries of peptidomimetics for screening purposes.
Phosphinic Acid Dipeptide Isosteres
Phosphinic acid dipeptides are potent transition-state analogue inhibitors of metalloproteases. Their synthesis often involves the construction of a phosphorus-carbon bond and a carbon-nitrogen bond. A common strategy is the three-component condensation of an aldehyde, a carbamate, and a phosphonous acid derivative. For instance, the reaction of an aldehyde, benzyl (B1604629) carbamate, and 2-ethoxycarbonylethylphosphonous acid in the presence of acetyl chloride yields the desired phosphinic dipeptide acs.org.
While a specific synthesis for a Phe-Pro phosphinic acid dipeptide isostere is not detailed in the provided search results, the general synthetic routes can be adapted. For example, a diastereoselective synthesis of a Leu-Pro type phosphinyl dipeptide isostere has been reported, which could potentially be modified for the Phe-Pro analogue. The synthesis of phosphinic dipeptide building blocks suitable for solid-phase peptide synthesis has also been developed, allowing for their incorporation into larger peptide sequences acs.org. A practical synthesis of phosphinic dipeptides involves the tandem esterification of α-aminophosphinic acids and acrylic acids under silylating conditions, followed by a P-Michael reaction acs.orgnih.gov.
Hydroxymethylcarbonyl Isosteres
The hydroxymethylcarbonyl isostere is a reduced form of the alpha-ketoamide isostere, featuring a secondary alcohol instead of a ketone. While the synthesis of related isosteres such as hydroxyethylene and ketomethylene dipeptides is well-documented, specific synthetic methodologies for Phe-Pro hydroxymethylcarbonyl isosteres were not prominently found in the initial search results. However, general synthetic strategies for related isosteres can provide a basis for their construction. For example, the synthesis of a Gln-Phe hydroxyethylene dipeptide isostere has been reported as a precursor for potential metalloprotease inhibitors, and this methodology could potentially be adapted for the synthesis of Phe-Pro analogues with different functionalities nih.gov. The synthesis of Cbz-protected ketomethylene dipeptide isosteres can also serve as a starting point, where the ketone functionality is subsequently reduced to a hydroxyl group to yield the hydroxymethylcarbonyl isostere nih.gov.
Fluoroalkene-Based Dipeptide Isosteres
Fluoroalkene dipeptide isosteres (FADIs) are significant mimics because the fluoroalkene unit is structurally and electrostatically similar to a peptide bond. nih.gov The synthesis of (Z)-fluoroalkene isosteres, in particular, has been a focus of research. nih.gov
Several synthetic routes have been developed:
Reduction of γ,γ-difluoro-α,β-enoates: One prominent method involves the reduction of γ,γ-difluoro-α,β-enoates using organocopper reagents or samarium(II) iodide (SmI₂). nih.govnih.gov This reaction typically results in the formation of the desired (Z)-fluoroalkene isosteres. nih.gov
N-Heterocyclic Carbene (NHC) Mediated Redox Reaction: An alternative approach utilizes an intramolecular redox reaction mediated by N-heterocyclic carbenes (NHCs). nih.gov In this method, precursors like γ,γ-difluoro-α,β-enal or γ,γ-difluoro-α,β-enoylsilane are converted into FADIs. nih.gov The reaction proceeds via an Sₙ2' mechanism where an aldehyde component reduces the allylic difluoride, leading to monodefluorination. nih.gov
Modified Julia Olefination: The Julia-Kocienski olefination is another powerful tool for creating the fluoroalkene bond. academie-sciences.fr This reaction involves coupling fluorosulfones with aldehydes that have α-amino-acid side chains. academie-sciences.fr The N-terminal amino group can be introduced through a conjugate addition of phthalimide (B116566) to a fluorinated vinylsulfone. academie-sciences.fr This method has been shown to favor the formation of the (Z)-isomer due to the steric hindrance of bulky substituents. academie-sciences.fr
| Method | Precursors | Key Reagents | Primary Product |
| Organocopper Reduction | γ,γ-difluoro-α,β-enoates | Organocopper reagents | (Z)-fluoroalkene isostere |
| SmI₂ Reduction | γ,γ-difluoro-α,β-enoates | Samarium(II) iodide (SmI₂) | (Z)-fluoroalkene isostere |
| NHC-Mediated Redox | γ,γ-difluoro-α,β-enal or enoylsilane | N-heterocyclic carbenes (NHCs) | (Z)-fluoroalkene isostere |
| Julia-Kocienski Olefination | Fluorosulfones and aldehydes | Not specified | (Z)-fluoroalkene isostere |
Pyrrolidinone-Based Proline Mimics
The pyrrolidine ring of proline is a crucial structural element, and mimics often focus on replacing or modifying this ring. Pyrrolidinone-based structures serve as effective proline mimics. The synthesis of these mimics often begins with derivatives of proline or 4-hydroxyproline, which provide a pre-formed chiral center and ensure the production of optically pure compounds. mdpi.com For instance, aza-Phe-Pro analogs have been developed as peptide mimics for therapeutic applications. nih.gov The synthesis of these complex structures often involves multi-step sequences starting from commercially available building blocks like Boc-protected trans-4-hydroxy-L-proline. mdpi.com The process can include steps such as esterification, oxidation to a ketoproline, and subsequent reactions to build the desired mimic structure. mdpi.com
Stereocontrolled Synthetic Pathways
Achieving absolute stereochemical control is paramount in the synthesis of dipeptide isosteres to ensure they adopt the correct three-dimensional conformation to interact with their biological targets. nih.gov For fluoroalkene dipeptide isosteres, several strategies are employed to control the stereochemistry at the two chiral centers corresponding to the N- and C-terminal amino acid residues.
An efficient method for the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizes chiral auxiliaries. rsc.org Specifically, Ellman's imine can be used to establish the stereocenter corresponding to the N-terminal residue, while Oppolzer's sultam is used for the C-terminal residue. rsc.org This dual-auxiliary approach allows for the construction of the dipeptidomimetic with high diastereoselectivity. rsc.org Furthermore, in reactions like the Julia-Kocienski olefination, the inherent steric bulk of the substituents on the reactants can preferentially direct the reaction to form the (Z)-alkene isomer. academie-sciences.fr
Integration into Peptide Sequences: Solid-Phase and Solution-Phase Approaches
Once the Phe-Pro dipeptide isostere is synthesized, it must be incorporated into a larger peptide chain. This is accomplished using standard peptide synthesis methodologies, both in solution and on a solid support. chempep.com
Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely used method where a peptide chain is assembled step-by-step while attached to an insoluble resin support. chempep.comwikipedia.org The Phe-Pro isostere, appropriately protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (t-butyloxycarbonyl) at its N-terminus, can be coupled to the resin-bound peptide chain. wikipedia.orgslideshare.net The use of excess reagents drives the coupling reaction to completion, and purification is simplified to washing and filtration steps. wikipedia.orgnih.gov After the full peptide is assembled, it is cleaved from the resin. wikipedia.org
Solution-Phase Synthesis: While largely replaced by SPPS for laboratory-scale work, solution-phase synthesis remains valuable for large-scale industrial production. chempep.comslideshare.net In this classical approach, the protected Phe-Pro isostere is coupled to another amino acid or peptide fragment in a suitable solvent. slideshare.net A key advantage is that intermediate products can be isolated and purified after each step, ensuring high purity of the final product. slideshare.net An example of this approach involved a coupling reaction in solution between a racemic Boc-Gly-ψ[CF=CH]-Leu isostere and (L)-phenylalanine ethyl ester to yield a tripeptide isostere.
Conformational Analysis and Structural Elucidation of Phe Pro Dipeptide Isosteres
Conformational Restriction and Flexibility Modulation
The replacement of the amide bond in a Phe-Pro dipeptide with an isosteric linkage is a key strategy for imposing conformational constraints and modulating the flexibility of peptidomimetics. researchgate.net Isosteres such as trisubstituted (E)-alkenes (ψ[(E)-C(R)=CH]) introduce rigidity by maintaining the planarity of the ω-angle, thereby serving as effective structural surrogates for the native peptide bond. nih.gov This inherent rigidity reduces the number of accessible conformations the molecule can adopt. For example, in tetra- and trisubstituted alkene isosteres, A(1,3) and A(1,2) strain further restricts the available conformational space. nih.gov
Different isosteres impart distinct structural properties. A γ-lactam bridge, for instance, can be introduced as a conformational restriction at the P2-P3 site of enzyme inhibitors. nih.gov Similarly, hydroxyethylene isosteres, while seemingly flexible, can exist in a single predominant, preorganized conformation in solution. researchgate.net The choice of isostere also significantly alters electronic properties. Alkene isosteres have a much lower dipole moment (0.1 D) compared to a standard amide bond (3.6 D), which reduces hydrogen bonding capability and increases hydrophobicity. nih.gov This modification can be observed in the water-to-octanol transfer free energies; a Phe-Phe dipeptide has a value of -1.4 kcal/mol, while its alkene isostere has a value of -2.4 kcal/mol, indicating increased lipophilicity. nih.gov In contrast, fluoroalkene isosteres are designed to mimic the electronegativity of the carbonyl oxygen, resulting in a larger dipole moment (1.4 D) than simple alkenes, though they remain poor hydrogen bond acceptors and donors. nih.gov These modifications allow for the fine-tuning of a peptide's structural and physicochemical properties for specific applications.
| Property | Amide Bond | Alkene Isostere | Fluoroalkene Isostere |
|---|---|---|---|
| Dipole Moment (D) | 3.6 | 0.1 | 1.4 |
| H-Bond Donor Capability | Yes | No (weak C-H donor) | No |
| H-Bond Acceptor Capability | Yes | No | Poor |
| Cαi - Cαi+1 Distance (Å) | ~3.8 | ~3.8 | Not specified |
Mimicry of Peptide Secondary Structures
β-Turn Inducement and Promotion
Phe-Pro dipeptide isosteres are frequently designed to act as potent inducers and promoters of β-turns, which are critical secondary structures in peptides and proteins. nih.gov The D-Phe-Pro sequence is a powerful motif for inducing type II' β-turns. nih.gov Trisubstituted (E)-alkene dipeptide isosteres (TEADIs) have been successfully used as surrogates for this sequence. nih.gov Conformational analysis of a gramicidin (B1672133) S analogue, where both D-Phe-Pro positions were replaced with TEADIs, demonstrated that these isosteres can effectively serve as type II β-turn promoters within a cyclic peptide scaffold and successfully mimic the structural role of proline. nih.gov
The ability of an isostere to promote a stable β-turn is highly dependent on its geometry and electronic properties. While some alkene isosteres are effective mimics, others can disrupt the desired conformation. nih.gov For example, replacing a Pro-D-Val amide bond with a specific alkene isostere was found to disrupt a β-turn by decreasing the population of the required trans conformation from 100% to 78%. nih.gov This disruption is attributed to the loss of a stabilizing n→π* interaction and the introduction of a destabilizing n)(π Pauli repulsion. nih.gov In contrast, computational and experimental studies on isolated dipeptide chains like -Gly-Phe- and -Ala-Phe- have shown they can intrinsically adopt β-turn structures, among other motifs. nih.gov The conformational equilibrium of peptides containing a Phe-Pro linkage, such as the tetrapeptide Pro-D-Phe-Pro-Gly, can be influenced by cis/trans isomerization about the D-Phe-Pro bond, with the trans isomer being essential for the formation of a type II' β-turn. nih.gov
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed conformational analysis of Phe-Pro dipeptide isosteres in solution. uq.edu.aunih.gov It provides insights into the three-dimensional structure and dynamic processes such as the interconversion between different conformations. uq.edu.au For peptides containing a Phe-Pro sequence or its isostere, one of the key phenomena studied by NMR is the cis/trans isomerization around the peptide bond. nih.govresearchgate.net
In the analysis of the tetrapeptide Pro-D-Phe-Pro-Gly, ¹H and ¹³C NMR were used to identify two distinct conformational isomers in solution, corresponding to the cis and trans isomers of the D-Phe-Pro bond. nih.gov The major isomer was identified as the trans form. nih.gov Several NMR parameters are used to deduce the structure:
Vicinal Coupling Constants (³J): The ³J(Nα) coupling constant helps to determine the φ dihedral angle.
Temperature Dependence of NH Chemical Shifts: A small temperature coefficient for an NH proton's chemical shift is indicative of its involvement in an intramolecular hydrogen bond, a key feature of stable secondary structures like β-turns.
¹³C Chemical Shifts: The chemical shift differences between the β and γ carbons (Δβγ) of the proline residue are used to assign the cis or trans conformation of the X-Pro bond. nih.gov
Conformational analysis of β-secretase inhibitors containing a hydroxyethylene isostere also relied heavily on NMR spectroscopy to reveal that the isostere exists in one predominant conformation in solution, which is similar to its enzyme-bound state. researchgate.net
| NMR Parameter | Information Obtained | Example Finding |
|---|---|---|
| ¹H and ¹³C Spectra | Identification of conformational isomers | Presence of major (trans) and minor (cis) isomers for the D-Phe-Pro bond |
| Temperature Dependence of NH Chemical Shifts | Detection of intramolecular hydrogen bonds | Data suggests a Type II' β-turn contributes to the trans isomer's structure |
| ³J(Nα) Coupling Constants | Constraints on φ dihedral angles | Used in combination with other data to define the β-turn |
| ¹³C Chemical Shift Differences (Δβγ) of Proline | Determination of cis/trans isomerism | Helped assign the conformation of the D-Phe-Pro peptide bond |
Circular Dichroism (CD) for Secondary Structure Assessment
For peptides designed to mimic or induce specific secondary structures, CD provides a global conformational signature. For example, the successful mimicry of a β-turn and subsequent β-hairpin formation in systems containing novel turn mimics can be confirmed through CD analysis. gla.ac.uk While CD spectroscopy does not provide the atomic-level resolution of NMR, it is highly sensitive to the conformational state of the peptide. nih.gov It is widely used to determine if a synthesized peptide is folded and to study how its conformation is affected by changes in its environment (e.g., solvent, pH). nih.govspringernature.com The spectrum of an unknown peptide is often compared to a reference set of spectra from proteins or peptides with known structures to estimate its secondary structural content. nih.gov This makes CD an invaluable tool for the initial screening and characterization of novel Phe-Pro dipeptide isosteres to verify that they adopt the intended secondary structure, such as a β-turn. gla.ac.uk
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as indispensable tools for investigating the structural and energetic properties of Phe-Pro dipeptide isosteres. These in silico methods provide profound insights into the conformational preferences and interaction patterns of these peptidomimetics, guiding the rational design of molecules with desired biological activities.
The biological function of peptides and their isosteres is intrinsically linked to their three-dimensional structure and conformational dynamics. The energy landscape of a peptide can be complex, containing a multitude of competitive low-energy basins corresponding to different meta-stable structural states. researchgate.net Computational techniques are essential for mapping these landscapes and identifying functionally relevant conformations, a task that is challenging for experimental methods alone. researchgate.net
Replacing the native amide bond in a Phe-Pro segment with an isosteric linkage significantly alters the molecule's conformational space. nih.gov For instance, computational studies on thioamide isosteres indicate that this substitution can considerably reduce the available conformational space, biasing the dihedral angles of adjacent residues. nih.gov Similarly, alkene isosteres are designed to mimic the rigidity and geometry of the peptide bond, and computational analyses have been used to assess how well they preorganize the peptide backbone into specific secondary structures, such as β-turns. nih.govresearchgate.net
| Isostere Type | Example Compound Context | Computational Method | Key Conformational Finding | Reference |
|---|---|---|---|---|
| (E)-alkene | Gramicidin S analog cyclo[(Val-Orn-Leu-ψ[(E)-CH=CH]-d-Phe-Pro-)2] | Not Specified | Isostere is conformationally preorganized into a β-turn structure. | nih.govresearchgate.net |
| Dihydroxyethylene | HIV-1 Protease Inhibitors | Molecular Mechanics (MMFF) | Minimum energy conformations were calculated and superimposed to understand structure. | researchgate.net |
| Hydroxyethylene | Boc-Phe-Pro-ψ-[CH-(OH)-CH2]-Aib-NHBn(α-Me) | NMR supported by modeling | Exists in a single predominant, preorganized conformation in solution. | researchgate.net |
| Thioamide | General dipeptides | Computational Studies | Reduces the conformational space and biases dihedral angles (φ, ψ). | nih.gov |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of peptide isosteres within the active site of a protein target, which is a critical step in structure-based drug design. nih.govrjmseer.com
The primary goal of docking is to reproduce the experimental binding mode and provide an accurate estimation of the binding affinity. For Phe-Pro isosteres designed as enzyme inhibitors, docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, in the development of matrix metalloproteinase (MMP) inhibitors, a hypothesis for the binding of a Phe-Ala-Pro-based compound was developed by assuming the proline moiety occupies the S2' subsite, Ala the S1' subsite, and phenylalanine the S1 subsite of the enzyme's active site. mdpi.com
Docking simulations help rationalize the structure-activity relationships (SAR) observed for a series of compounds and guide the optimization of lead candidates. By comparing the predicted binding poses of different isosteres, researchers can make informed decisions about which modifications are likely to enhance binding affinity or selectivity. Computational modeling of Phe-Pro dihydroxyethylene isosteres as HIV-1 protease inhibitors involved superimposing their minimum energy conformations to visualize their fit within the enzyme's active site. researchgate.net
| Isostere Type | Protein Target | Docking Goal | Key Insight | Reference |
|---|---|---|---|---|
| Generic Peptidomimetic | Matrix Metalloproteinase (MMP) | Hypothesize binding mode | Proposed that the Phe and Pro side chains occupy the S1 and S2' subsites, respectively. | mdpi.com |
| Dihydroxyethylene | HIV-1 Protease | Binding pose prediction | Superimposition of low-energy conformers to model interaction with the active site. | researchgate.net |
| Generic Peptide | Angiotensin-Converting Enzyme (ACE) | Predict protein-drug interactions | Used to model and predict interactions for Phe-Tyr dipeptides. | nih.gov |
X-ray Crystallographic Analysis of Isostere-Biomolecule Complexes
X-ray crystallography provides the most definitive, high-resolution structural information on how a Phe-Pro isostere binds to its biological target. This experimental technique yields a detailed three-dimensional map of the isostere-biomolecule complex at an atomic level, confirming binding modes and revealing the precise geometry of intermolecular interactions. Such structures are invaluable for validating computational predictions and understanding the structural basis of biological activity.
Several crystal structures of enzyme-inhibitor complexes have elucidated the binding of Phe-Pro isosteres. An α-ketoamide Phe-Pro isostere was incorporated into an inhibitor of HIV protease, and the X-ray crystal structure of the complex was determined to understand its mechanism of action. acs.org In the field of antithrombotics, O-benzyl hydroxyproline (B1673980) was developed as a bioisostere for the Phe-Pro dipeptide in thrombin inhibitors, and its binding was analyzed through X-ray crystallography of the enzyme-inhibitor complex.
Crystallographic studies have also been crucial in confirming the conformational hypotheses underlying isostere design. For example, the design of (E)-alkene isosteres to replace the D-Phe-Pro segment in analogs of the antibiotic gramicidin S was based on the idea that this modification would conserve the parent β-turn secondary structure. nih.govresearchgate.net X-ray analysis of these analogs confirmed that the isosteres successfully induced the intended β-turn conformation, validating their design as structural mimics. nih.govresearchgate.net The comparison between solution-state conformations and solid-state crystal structures can reveal whether an isostere is "preorganized" for binding, as was shown for a hydroxyethylene isostere whose preferred conformation in solution mirrored its bound state in aspartic proteases. researchgate.net
| Isostere Type | Protein Target | Inhibitor/Compound | Key Structural Finding | Reference |
|---|---|---|---|---|
| α-Ketoamide | HIV Protease | L-700,417 | Provided detailed binding information for this pseudo C2 symmetric inhibitor. | acs.org |
| O-benzyl hydroxyproline | Thrombin | Novel dipeptide thrombin inhibitors | Confirmed the role of the scaffold as a Phe-Pro bioisostere in the enzyme active site. | |
| (E)-alkene | Gramicidin S Analog (self-assembles) | cyclo[(Val-Orn-Leu-ψ[(E)-CH=CH]-d-Phe-Pro-)2] | Confirmed that the isostere promotes the desired type II' β-turn conformation. | nih.govresearchgate.net |
| Hydroxyethylene | β-secretase (BACE) | Inhibitor 1 | The bound conformation of the isostere was found to be similar to its preferred conformation in solution. | researchgate.net |
Molecular Recognition Mechanisms of Phe Pro Dipeptide Isosteres
Interaction with Target Macromolecules
Phe-Pro dipeptide isosteres are designed to mimic the parent dipeptide's conformation, allowing them to interact with target macromolecules like enzymes and receptors. The nature of the isosteric replacement dictates the geometry and electronic properties of the molecule, influencing its binding mode and biological activity.
Phe-Pro isosteres are frequently developed as inhibitors of proteases, enzymes that cleave peptide bonds. These isosteres engage the enzyme's active site, preventing the binding and cleavage of the natural substrate.
One prominent example is the development of inhibitors for the Human Immunodeficiency Virus (HIV-1) protease, an aspartic protease crucial for viral replication. Potent inhibitors have been developed based on dihydroxyethylene isosteres of Phe-Pro. researchgate.net These isosteres act as non-hydrolyzable mimics of the tetrahedral transition state of peptide bond cleavage. By coupling these isosteres with appropriate flanking groups, inhibitors with subnanomolar to micromolar activity have been synthesized. researchgate.net Two such inhibitors demonstrated the ability to suppress HIV-1 replication in infected cells with low cytotoxicity, indicating a high therapeutic index. researchgate.net
Another class of isosteres, the α-ketoamides, has also been successfully employed. An α-ketoamide isostere of the Phe-Pro scissile bond was shown to be a promising core structure for HIV-1 protease inhibitors, exhibiting a dissociation constant (Ki) of 6 µM. nih.gov This affinity was significantly higher than the corresponding phosphinic acid and hydroxyethylamine isosteres, highlighting the importance of the specific isosteric linkage for optimal active site engagement. nih.gov Ketomethylene isosteres, which replace the amide nitrogen with a carbon, have also been used in designing inhibitors for aspartic proteases like HIV protease. mdpi.com
The Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, is another major target for inhibitors based on peptide isosteres. nih.govnih.gov While not exclusively Phe-Pro, studies on custom-designed peptides like l-Phe-d-His-l-Leu show strong competitive inhibition of ACE. researchgate.net Molecular docking studies reveal that these peptidomimetics interact strongly with critical amino acid residues within the ACE active site. researchgate.net The design principle often involves mimicking the C-terminal dipeptide of the natural substrate, Angiotensin I.
| Isostere Type | Target Enzyme | Mechanism of Engagement |
| Dihydroxyethylene | HIV-1 Protease | Transition-state analog of peptide bond hydrolysis researchgate.net |
| α-Ketoamide | HIV-1 Protease | Mimics the scissile amide bond, forming a stable complex nih.gov |
| Ketomethylene | Aspartic Proteases | Acts as a substrate mimic, forming a stable tetrahedral intermediate mdpi.com |
Phe-Pro isosteres are also crucial in designing ligands for G-protein coupled receptors (GPCRs), such as the melanocortin receptors (MCRs), which are involved in various physiological processes including feeding behavior and pigmentation. nih.gov
A notable example involves the use of a Tic-DPhe-Arg-Trp-NH2 tetrapeptide, where Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) serves as a constrained isostere of Phenylalanine. This peptide mimics the "His-Phe-Arg-Trp" message sequence of endogenous melanocortin peptides. nih.gov Modifications at the DPhe position significantly influence the potency and selectivity for the melanocortin-4 receptor (MC4R). nih.gov These analogs demonstrate that isosteric modifications can fine-tune receptor binding and functional activity. The interaction of such ligands with melanocortin receptors can involve aromatic-aromatic interactions between the ligand's Phe or Tic residue and aromatic residues within the receptor's transmembrane domains. nih.gov
Transition-State Analog Design Principles
A cornerstone of enzyme inhibitor design is the concept of transition-state analogs. Enzymes function by stabilizing the high-energy transition state of a reaction, and molecules that mimic this state can bind to the active site with extremely high affinity. For proteases, which hydrolyze peptide bonds, the transition state is a tetrahedral intermediate.
Phe-Pro dipeptide isosteres are often designed to replicate this geometry. The hydroxyethylene isostere is a classic example. mdpi.com By replacing the planar amide bond (-CO-NH-) with a non-hydrolyzable hydroxyethylene moiety (-CH(OH)-CH2-), a stable tetrahedral carbon center is introduced, mimicking the transition state of amide bond hydrolysis. nih.gov This design has been successfully applied in inhibitors for various aspartic proteases. nih.gov
Similarly, dihydroxyethylene isosteres of Phe-Pro serve as effective transition-state mimics for HIV-1 protease. researchgate.net The ketomethylene isostere (-CO-CH2-) is another effective mimic. When it binds to the active site, the ketone carbonyl is attacked by a water molecule, forming a stable tetrahedral intermediate that resembles the transition state. mdpi.com This principle has been instrumental in the development of potent inhibitors for enzymes like HIV protease and renin. mdpi.comnih.gov
The design of these analogs requires careful consideration of stereochemistry, as the precise spatial arrangement of the hydroxyl group and the flanking amino acid side chains is critical for effective engagement with the catalytic residues in the enzyme's active site. nih.gov
Elucidation of Specific Non-Covalent Interactions
The high affinity and specificity of Phe-Pro isosteres for their macromolecular targets are governed by a complex network of non-covalent interactions.
Hydrogen bonds are crucial for the stability of ligand-target complexes. While replacing a peptide bond with an isostere can alter the hydrogen bonding capacity (e.g., an ester isostere loses a hydrogen bond donor), the remaining and newly introduced functionalities can form critical hydrogen bonds.
In the context of protease inhibitors, the hydroxyl groups of hydroxyethylene and dihydroxyethylene isosteres are designed to form key hydrogen bonds with the catalytic aspartate residues in the active site of aspartic proteases. nih.gov These interactions mimic those formed by the tetrahedral intermediate during peptide cleavage and are a major contributor to binding affinity.
Computational studies on Pro-Phe-Pro tripeptides have characterized the extensive intramolecular hydrogen bonding networks that contribute to their conformational stability. nih.govaip.org These studies, using Atoms in Molecule (AIM) analysis, show that the molecule adopts a compact structure to maximize the number of hydrogen bonds, which in turn influences how it presents its side chains for intermolecular interactions with a target. nih.govaip.org The formation of seven-membered hydrogen-bonded rings was found to be the most energetically favored. nih.gov
The phenylalanine residue, with its bulky and nonpolar benzyl (B1604629) side chain, is a primary driver of hydrophobic and aromatic interactions. The proline residue's pyrrolidine (B122466) ring also contributes to hydrophobic binding.
Hydrophobic Interactions: The Phe and Pro side chains of the isostere typically bind within hydrophobic pockets (often termed S1 and S1' subsites in proteases) of the target protein. russelllab.org This desolvation effect provides a significant entropic driving force for binding. In HIV protease inhibitors containing a Phe-Phe isostere, these side chains make numerous favorable van der Waals contacts with hydrophobic residues lining the S1/S1' subsites. nih.gov
Stereochemical Determinants in Molecular Recognition
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the molecular recognition between a ligand and its biological target. For Phe-Pro dipeptide isosteres, the chirality of the constituent amino acid mimics plays a pivotal role in determining binding affinity and specificity. The precise orientation of functional groups dictated by a specific stereoisomer is often essential for establishing effective and selective interactions with the chiral environment of a protein's binding site.
The importance of stereochemistry is clearly demonstrated in studies of chiral mimetics targeting protein-protein interactions (PPIs). For instance, research on chiral oligoamide proteomimetics designed to inhibit the p53/hDM2 interaction revealed significant stereodependent selectivity. A mimetic featuring a central L-Phe residue and its corresponding enantiomer with a D-Phe residue exhibited different binding profiles and protein selectivity. While both enantiomers could adopt conformations to fit into the binding pockets of the hDM2 protein, their selectivity for other proteins, such as Mcl-1, was notably influenced by their stereochemistry. This highlights that chirality is a key determinant of specific and selective molecular recognition.
This principle of chiral discrimination is a cornerstone of molecular biology. Studies on other chiral molecules, though not Phe-Pro isosteres themselves, have shown dramatic differences in binding affinity between enantiomers. For example, the L-isomer of 4(1-pyrene)-3-butyroyl-phenylalanine amide (Py-L-Phe) binds to bovine serum albumin (BSA) with an affinity constant approximately 100 times stronger than its D-isomer counterpart. Such a significant disparity in binding underscores the strong role that a single asymmetric center can play in binding site recognition.
These findings collectively illustrate that the stereochemical configuration of a Phe-Pro dipeptide isostere is not a minor detail but a fundamental determinant of its biological activity. The specific arrangement of substituents in space dictates the ability of the isostere to engage in the necessary non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition and lead to a productive binding event.
Substrate Specificity Mimicry
A primary strategy in the rational design of enzyme inhibitors and receptor modulators is the creation of molecules that mimic the natural substrate or ligand. Phe-Pro dipeptide isosteres are frequently designed to achieve this mimicry, thereby acting as competitive inhibitors or modulators of a target protein's function. This approach leverages the isostere's ability to be recognized and bind to the active or allosteric site, while being resistant to the catalytic action or downstream signaling that the natural substrate would undergo.
One powerful mechanism of substrate mimicry is pseudosubstrate inhibition . A pseudosubstrate is a molecule that resembles the true substrate but lacks the specific chemical bond or functional group that the enzyme would act upon. By binding tightly to the enzyme's active site, the pseudosubstrate inhibitor effectively blocks access for the real substrate, thereby inhibiting the enzyme's activity. This strategy has been successfully employed in the design of inhibitors for various enzymes, such as protein kinases. nih.govnih.gov
Phe-Pro isosteres can be engineered to mimic the transition state of a reaction, which is the highest-energy species along the reaction coordinate. Enzymes have a high affinity for the transition state, and molecules that mimic this geometry and charge distribution can act as potent inhibitors. For example, dihydroxyethylene isosteres of the Phe-Pro dipeptide have been developed as potent inhibitors of the HIV-1 protease. nih.gov These isosteres mimic the tetrahedral intermediate of peptide bond hydrolysis, allowing them to bind with high affinity to the enzyme's active site and disrupt the viral replication cycle. nih.gov
Furthermore, the principle of substrate mimicry extends to targeting receptors. By replacing a key dipeptide sequence in a biologically active peptide with a conformationally constrained Phe-Pro isostere, it is possible to create pseudopeptides with altered or enhanced biological activity. For instance, Phe-Gly mimetics have been incorporated into the peptide dermorphin. nih.gov The resulting pseudopeptides retained high affinity for the µ-opioid receptor and, importantly, maintained their agonist activity, demonstrating that the isostere successfully mimicked the bioactive conformation of the original Phe-Gly unit required for receptor activation. nih.gov Similarly, the D-Phe-Pro dipeptide sequence is a key component in the design of direct thrombin inhibitors, where it serves to correctly position the molecule within the enzyme's active site to block its function. nih.govresearchgate.net
Biological Activity and Modulatory Effects of Phe Pro Dipeptide Isosteres
Enzyme Inhibition Potency and Selectivity
Phe-Pro dipeptide isosteres have been incorporated into the design of potent and selective inhibitors for several classes of enzymes, most notably proteases. The isosteric replacement of the scissile peptide bond prevents enzymatic cleavage while maintaining or even enhancing the binding affinity for the enzyme's active site.
The Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartic protease that is essential for the viral life cycle, making it a prime target for antiretroviral therapy. Phe-Pro dipeptide isosteres, particularly the dihydroxyethylene isostere, have been successfully used as the core unit in powerful HIV-1 protease inhibitors.
Researchers have synthesized and evaluated a series of HIV-1 protease inhibitors based on novel dihydroxyethylene isosteres of the Phe-Pro dipeptide. These inhibitors, when coupled with suitable flanking groups, demonstrated potent enzymatic inhibition with activities ranging from the subnanomolar to the micromolar level. nih.govresearchgate.net Two specific Phe-Pro-based inhibitors showed nanomolar activity against the recombinant enzyme and effectively suppressed HIV-1 replication in infected MT-2 cells, highlighting the therapeutic potential of this isosteric core. nih.govresearchgate.net
| Inhibitor Compound | Isostere Type | Target Enzyme | Inhibition Potency (Ki) |
| Phe-Pro Dihydroxyethylene Isostere Derivative 1 | Dihydroxyethylene | HIV-1 Protease | Nanomolar Range |
| Phe-Pro Dihydroxyethylene Isostere Derivative 2 | Dihydroxyethylene | HIV-1 Protease | Nanomolar Range |
This table is interactive. Click on the headers to sort.
The application of Phe-Pro isosteres extends beyond viral proteases to other key enzymes involved in human physiology.
Renin Inhibition: Renin, another aspartic protease, is a critical enzyme in the renin-angiotensin system that regulates blood pressure. An inhibitor containing a hydroxyethylene dipeptide isostere designed to mimic the Phe-Pro sequence has been studied for its inhibition of human renin. This compound, Boc-Pro-Phe-N alpha-MeHis-Leu ψ(CHOHCH₂)Val-Ile-(aminomethyl)pyridine, demonstrated potent, time-dependent inhibition of the enzyme.
Thrombin Inhibition: Thrombin is a serine protease that plays a central role in blood coagulation. Ac-(D)Phe-Pro-boroArg-OH is a potent competitive inhibitor of thrombin, incorporating a D-Phe-Pro motif. nih.gov Its high affinity is attributed in part to the pre-organized secondary structure of the -(D)Phe-Pro- segment in aqueous solutions, which closely mimics the conformation observed when similar inhibitors are bound to thrombin. nih.gov Further studies on D-Phe-Pro-D-Arg derived tetrapeptides have also shown competitive inhibition of thrombin, although with lower potency. acs.org
| Inhibitor Compound | Isostere/Mimetic Type | Target Enzyme | Inhibition Constant (Ki) |
| Boc-Pro-Phe-...-Leu ψ(CHOHCH₂)Val-... | Hydroxyethylene | Human Renin | 0.19 nM (overall) |
| Ac-(D)Phe-Pro-boroArg-OH | Boronic Acid Peptide | Thrombin | 40 pM |
| d-Phe-Pro-d-Arg-d-Thr-CONH₂ | Peptide | Thrombin | 0.92 µM |
This table is interactive. Click on the headers to sort.
The mechanism by which these isostere-containing compounds inhibit their target enzymes is often competitive, meaning they bind to the active site and prevent the natural substrate from binding.
In the case of thrombin inhibition, Ac-(D)Phe-Pro-boroArg-OH acts as a potent competitive inhibitor. nih.gov Crystallographic studies show that the boron atom of the inhibitor forms a covalent bond with the active site serine (Ser195) of thrombin. nih.gov This interaction, along with others in the active site, allows the inhibitor to mimic the tetrahedral transition state of the normal enzymatic reaction, thereby blocking it effectively. nih.gov
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The defined secondary structures, such as β-turns, that are often mediated by Phe-Pro sequences are critical at the interface of these interactions. Replacing a native Phe-Pro sequence with a conformationally locked isostere can serve to either stabilize a bioactive conformation or disrupt a pathological PPI.
Interactions with Biological Membranes and Transport Systems
For peptidomimetic drugs to be effective, they must often cross biological membranes to reach their intracellular targets. The incorporation of dipeptide isosteres can influence these properties.
The human intestinal di-/tripeptide transporter hPEPT1 is a key protein responsible for the absorption of small peptides and peptide-like drugs from the gut. Designing peptidomimetics that are recognized and transported by hPEPT1 is a promising strategy for improving oral bioavailability.
Research into dipeptidomimetic-based prodrugs has shown that ketomethylene isosteres can serve as effective pro-moieties for targeting hPEPT1. While specific data on Phe-Pro isosteres is limited, studies on closely related structures provide significant insights. For instance, the ketomethylene isostere Pheψ[COCH₂]Asp(OBn) showed a high affinity for hPEPT1 with a K_i value of 68 µM. nih.govresearchgate.net Furthermore, an hPEPT1-mediated transport component was demonstrated for this compound across Caco-2 cell monolayers, which are a standard in vitro model for the human intestinal epithelium. nih.govresearchgate.net These findings suggest that Phe-containing ketomethylene isosteres are well-recognized by the hPEPT1 transporter, indicating their potential to enhance the membrane permeability and oral absorption of drugs.
Peptide Transporter Affinity and Substrate Recognition
Phe-Pro dipeptide isosteres have demonstrated notable interactions with peptide transporters, particularly PEPT1 and PEPT2, which are crucial for the absorption and distribution of di- and tripeptides and peptidomimetic drugs. The affinity of these isosteres for peptide transporters is influenced by the nature of the isosteric replacement of the amide bond.
Studies on Phe-Gly dipeptidomimetics, which provide insights applicable to Phe-Pro isosteres, have shown that replacing the amide bond with a ketomethylene group can result in affinities for PEPT1 and PEPT2 that are comparable to the natural peptide substrate. nih.govacs.org For instance, a ketomethylene isostere of Phe-Gly exhibited Ki values of 0.40 mM for hPEPT1 and 18.8 µM for rPEPT2, which are in the same range as the natural substrate Phe-Gly (Ki of 0.20 mM for hPEPT1 and 14.6 µM for rPEPT2). nih.govacs.org This suggests that the amide bond itself is not an absolute requirement for binding to these transporters. nih.gov
However, other isosteric modifications, such as hydroxyethylidene and hydroxyethylene replacements, have been shown to be poor substrates for peptide transporters. nih.gov This highlights the importance of the specific conformational and stereochemical properties conferred by the isosteric linkage for effective transporter recognition and affinity. The flexibility and stereochemistry at the C4-position of these compounds are critical factors. nih.gov
Generally, PEPT1 is a high-capacity, low-affinity transporter, while PEPT2 is a high-affinity, low-capacity transporter. solvobiotech.comnih.gov Most di- and tripeptides exhibit a higher affinity for PEPT2 than for PEPT1. nih.gov Structural modifications, such as alterations to the α-amino group of dipeptides, can reduce their affinity for both transporters, although they may still maintain a potent inhibitory effect on PEPT2. nih.gov The presence of bulky and hydrophobic side chains on the N-terminal amino acid, such as phenylalanine, typically leads to a higher affinity for PEPT1. researchgate.net
Interactive Data Table: Affinity of Phe-Gly Dipeptidomimetics for Peptide Transporters
| Compound | Isosteric Linkage | Transporter | Ki Value |
|---|---|---|---|
| Phe-Gly (Natural Substrate) | Amide Bond | hPEPT1 | 0.20 mM |
| Phe-Gly (Natural Substrate) | Amide Bond | rPEPT2 | 14.6 µM |
| Ketomethylene Isostere | Ketomethylene | hPEPT1 | 0.40 mM |
| Ketomethylene Isostere | Ketomethylene | rPEPT2 | 18.8 µM |
| (R)-hydroxyethylidene Isostere | Hydroxyethylidene | hPEPT1/rPEPT2 | Poor Substrate |
| (S)-hydroxyethylidene Isostere | Hydroxyethylidene | hPEPT1/rPEPT2 | Poor Substrate |
| (R)-hydroxyethylene Isostere | Hydroxyethylene | hPEPT1/rPEPT2 | Poor Substrate |
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-activity relationship (SAR) studies are fundamental in optimizing the biological activity of Phe-Pro dipeptide isosteres. These studies explore how chemical structure modifications influence biological outcomes, guiding the design of more potent and selective compounds. The application of bioisosteres is a key strategy in this process, allowing for the modulation of properties like steric size, electronic distribution, lipophilicity, and metabolic stability. nih.gov
In the context of antimicrobial peptides, SAR studies have revealed that properties such as hydrophobicity, amphiphilicity, and the presence of cationic charges are critical for activity. nih.gov For example, the introduction of a phenylalanine residue into an antimicrobial peptide, protonectin, resulted in a derivative (phe-Prt) with potent and selective activity against Gram-positive bacteria. bohrium.comresearchgate.net This selectivity was attributed in part to the interaction of the phenylalanine residue with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, which hinders the peptide's access to the cell membrane. bohrium.comresearchgate.net
Computational modeling and techniques like quantitative structure-activity relationship (QSAR) are increasingly used to analyze and predict the bioactivity of peptide analogs. These methods help in understanding the molecular interactions between the isosteres and their biological targets. For instance, in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists, SAR and computational studies of an 11-mer peptide containing phenylalanine helped to elucidate the impact of strategic modifications on agonist potency.
The conformational properties of the isosteric linkage are also a key focus of SAR studies. The replacement of an amide bond with a different linkage can alter the peptide's three-dimensional structure, which in turn affects its ability to bind to its target. For example, in the case of histone deacetylase (HDAC) inhibitors, the orientation of the macrocycle and its lipophilic interactions with the enzyme's cap residues are crucial for binding and are influenced by whether an ester or an amide isostere is present. nih.gov
Antimicrobial Activity Profile and Structure-Function Correlations
Phe-Pro dipeptide isosteres and related structures have demonstrated a range of antimicrobial activities. The antimicrobial properties are closely linked to their structural features, particularly their ability to interact with and disrupt microbial membranes.
Cyclic dipeptides containing phenylalanine and proline, such as cyclo(Phe-Pro), have been shown to exhibit broad-spectrum antibacterial properties. nih.gov These compounds are considered products of rational drug design with potential as pharmacological agents. nih.gov The antimicrobial mechanism of many peptides involves nonspecific binding to the biological membranes of bacteria and fungi, leading to membrane disruption. nih.gov Key structural features contributing to this activity include a cationic nature and a high degree of hydrophobicity, which facilitate interaction with the negatively charged components of microbial membranes. nih.gov
The introduction of phenylalanine into peptide sequences can significantly modulate their antimicrobial spectrum and potency. For instance, the substitution of an amino acid with phenylalanine in the antimicrobial peptide protonectin led to a derivative with enhanced selectivity for Gram-positive bacteria. bohrium.comresearchgate.net This highlights the role of specific amino acid side chains in determining the antimicrobial profile. The aromaticity and surfactant properties of molecules like Fmoc-Phe-Phe have also been shown to contribute to their anti-infective potency against multiple bacterial strains. mdpi.com
Interactive Data Table: Antimicrobial Activity of Selected Peptides
| Peptide/Compound | Target Organisms | Observed Activity | Reference |
|---|---|---|---|
| Cyclo(Phe-Pro) | Broad spectrum of bacteria | Antibacterial properties | nih.gov |
| Phe-Prt (Protonectin analog) | Gram-positive bacteria | Potent and selective antimicrobial activity | bohrium.comresearchgate.net |
| Fmoc-Phe-Phe | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Antimicrobial efficiency against both strains | mdpi.com |
Advanced Research Directions and Future Perspectives in Phe Pro Dipeptide Isostere Design
Rational Design and Optimization Strategies for Enhanced Specificity
The rational design of Phe-Pro isosteres is a cornerstone of modern medicinal chemistry, aiming to enhance binding affinity and selectivity for a specific biological target. nih.gov This process involves a deep understanding of the target's three-dimensional structure and the key interactions that govern binding.
Conformational Constraint: A primary strategy is to introduce conformational constraints into the isostere, locking it into the bioactive conformation recognized by the target receptor or enzyme. nih.gov The inherent rigidity of the proline ring already limits conformational freedom, but further modifications can refine this. Proline mimetics, such as the enantiomers of 2-aza-bicyclo nih.govnih.govresearchgate.netheptane-3-carboxylic acid, have been incorporated into peptide sequences to stabilize a desired cis conformation of the peptidyl-proline bond, which can be crucial for biological activity. nih.gov By pre-organizing the molecule into its active shape, the entropic penalty of binding is reduced, leading to higher affinity. nih.gov
Structure-Based Design: Computational tools and biophysical techniques like X-ray crystallography are pivotal. For instance, in the development of direct thrombin inhibitors based on a D-Phe-Pro-D-Arg sequence, crystallographic studies of the inhibitors bound to human α-thrombin revealed the molecular details of their action. cuny.edu This structural insight explained their potency and stability, showing how the isosteres bind in a substrate-like manner and, in some cases, disrupt the enzyme's catalytic machinery. cuny.edu Such detailed understanding allows for the targeted modification of the isostere to optimize interactions with specific pockets of the target protein, thereby enhancing specificity.
Bioisosteric Replacement: The strategic replacement of atoms or functional groups (bioisosterism) is used to fine-tune electronic and steric properties for improved target engagement. drughunter.comcambridgemedchemconsulting.com For example, substituting specific proline residues with 4S-fluoro-l-proline or 4R-fluoro-l-proline can stabilize the cis or trans conformer of the preceding peptide bond, respectively. mdpi.com This subtle modification can significantly alter the molecule's shape and its ability to bind to a target, as seen in analogs of the antimicrobial peptide Api137, where such substitutions modulated ribosome binding and assembly inhibition. mdpi.com
| Design Strategy | Example Modification | Desired Outcome |
| Conformational Constraint | Incorporation of 2-aza-bicyclo nih.govnih.govresearchgate.netheptane-3-carboxylic acid | Increased propensity for cis conformation, enhanced biological potency nih.gov |
| Structure-Based Design | D-amino acid substitution (e.g., D-Phe, D-Arg) | Imposed conformational constraints, enhanced proteolytic resistance cuny.edu |
| Bioisosteric Replacement | Substitution of Proline with 4R-fluoro-l-proline | Stabilization of trans-conformer, altered target interaction mdpi.com |
Development of Novel Dipeptide Isostere Scaffolds and Building Blocks
The creation of entirely new chemical scaffolds that mimic the Phe-Pro structure is a key area of innovation. These novel building blocks aim to reproduce the spatial arrangement of the key pharmacophoric elements while introducing improved drug-like properties. mdpi.com
One notable example is the development of dihydroxyethylene isosteres of the Phe-Pro dipeptide. researchgate.net These scaffolds, which contain four stereogenic centers, have been synthesized with high stereoselectivity and incorporated into inhibitors of the HIV-1 protease. The resulting compounds demonstrated potent activity, with some inhibiting the enzyme at nanomolar concentrations and suppressing HIV-1 replication in infected cells. researchgate.net This demonstrates the potential of novel isostere cores to serve as the foundation for powerful therapeutic agents.
Another class of building blocks is the pseudoprolines. researchgate.net These are proline isosteres that incorporate a heteroatom, such as oxygen or sulfur, into the pyrrolidine (B122466) ring. These modifications can modulate the amide bond topology and influence the ring's pucker, providing chemists with tools to fine-tune the peptide's secondary structure. researchgate.net Serine-, threonine-, and cysteine-derived pseudoprolines are used in peptide synthesis to disrupt aggregation-prone β-sheet structures, thereby increasing solvation and improving coupling kinetics during synthesis. researchgate.net
| Scaffold/Building Block | Key Feature | Application Example |
| Dihydroxyethylene Isostere | Replaces the scissile amide bond with a non-hydrolyzable mimic | Core unit of potent HIV-1 Protease inhibitors researchgate.net |
| Pseudoproline (e.g., Oxazolidine) | Incorporates a heteroatom into the proline ring | Disrupts secondary structure formation, enhances peptide solvation during synthesis researchgate.net |
| Thiaindolizidinone Amino Acids | Constrained β-turn dipeptide mimetics | Replacement of Gly-Phe dipeptide in Leu-enkephalin analogues researchgate.net |
Strategies for Improved Metabolic Stability in Biological Environments
A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.goveurekaselect.com A primary goal in designing Phe-Pro isosteres is to build in resistance to this enzymatic cleavage, thereby increasing the compound's half-life and bioavailability. nih.govresearchgate.netmdpi.com
Amide Bond Isosteres: The peptide bond is the primary site of proteolytic attack. Replacing the amide linkage (-CO-NH-) with a non-natural, isosteric equivalent is a highly effective strategy. researchgate.net A wide array of bioisosteres have been developed, including:
Reduced Amides (-CH₂-NH-)
Retro-inverso Amides (-NH-CO-)
Thioamides (-CS-NH-)
Triazoles and other heterocycles nih.gov
Backbone and Side-Chain Modifications: Other modifications can also confer stability.
N-methylation: Adding a methyl group to the amide nitrogen can sterically hinder the approach of proteases.
Incorporation of D-amino acids: Most natural proteases are stereospecific for L-amino acids. Incorporating a D-amino acid, such as in D-Phe-Pro-D-Arg sequences, can dramatically increase resistance to hydrolysis. nih.govcuny.edu
Cyclization: Linking the peptide's N- and C-termini (head-to-tail cyclization) or creating side-chain to side-chain linkages can prevent degradation by exopeptidases and conformationally constrain the molecule, making it a poorer substrate for endopeptidases. mdpi.com
| Stability Strategy | Mechanism of Action | Example |
| Amide Bond Replacement | Removes the natural cleavage site for proteases | Use of triazoles or oxadiazoles (B1248032) as non-hydrolyzable mimics drughunter.comnih.gov |
| D-Amino Acid Substitution | Exploits the stereospecificity of proteases, which do not recognize D-isomers | D-Phe-Pro-D-Arg sequence in thrombin inhibitors cuny.edu |
| Cyclization | Prevents degradation by exopeptidases and reduces conformational flexibility | Head-to-tail cyclization of a peptide backbone mdpi.com |
| N-methylation | Provides steric hindrance at the amide bond | Addition of a methyl group to the backbone nitrogen |
Expansion of Therapeutic Applications through Mechanistic Understanding
A deeper understanding of how Phe-Pro dipeptide isosteres interact with their biological targets at the molecular level is driving their expansion into new therapeutic areas. By elucidating the precise mechanism of action, researchers can rationally design next-generation compounds for a variety of diseases.
The development of HIV-1 protease inhibitors serves as a prime example. Early inhibitors were designed as peptidomimetics of the enzyme's natural substrate sequence, which often includes a Phe-Pro cleavage site. By replacing this scissile bond with a stable isostere, such as a dihydroxyethylene unit, potent and metabolically robust drugs were created. researchgate.net The mechanistic insight that these isosteres act as transition-state mimics, binding tightly to the enzyme's active site without being cleaved, was fundamental to their success.
This knowledge is transferable to other protease targets. The design of direct thrombin inhibitors for anticoagulation therapy has utilized similar principles. By creating D-Phe-Pro-D-Arg mimetics, researchers developed compounds that bind to thrombin's active site in a substrate-like manner but are resistant to cleavage. cuny.edu X-ray crystallography revealed that these inhibitors can disrupt the catalytic His57-Ser195 hydrogen bond, providing a clear mechanistic basis for their inhibitory action and a platform for developing novel antithrombotic agents. cuny.edu
Future work will likely focus on applying these principles to other challenging targets, such as protein-protein interactions (PPIs). Many PPIs are mediated by short peptide motifs like β-turns, which can be mimicked by constrained Phe-Pro isosteres. By designing isosteres that replicate the key interacting residues of one protein partner, it may be possible to develop inhibitors for diseases driven by pathological PPIs, including various cancers and neurodegenerative disorders.
Q & A
Q. What are the standard synthetic routes for Phe-Pro dipeptide isosteres, and how are they optimized?
Phe-Pro dipeptide isosteres are commonly synthesized via transition-state analog strategies or olefin cross-metathesis. For example, the Pro-Gly isostere synthesis involves converting N-BOC-proline into a vinyl carbamate intermediate, followed by cross-metathesis with a glycine-derived partner . Solid-phase peptide synthesis (SPPS) is often used for iterative coupling, with optimization focusing on reaction time, temperature, and protecting group compatibility. Yield improvements typically involve adjusting catalyst systems (e.g., Grubbs catalysts) or solvent polarity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing Phe-Pro isosteres?
Key techniques include:
- NMR : 1H/13C NMR for confirming stereochemistry and backbone conformation.
- HPLC-MS : For purity assessment and mass verification.
- Circular Dichroism (CD) : To analyze secondary structure mimicry in enzyme-binding contexts.
- X-ray Crystallography : Resolving spatial arrangements in enzyme complexes (e.g., endothiapepsin-inhibitor studies) .
Q. What role do Phe-Pro dipeptide isosteres play in enzyme inhibition studies?
These isosteres mimic peptide bonds in transition states, enabling potent inhibition of aspartic proteases like renin. For example, the P1-P1' isostere in CP-69,799 binds symmetrically between catalytic aspartates, disrupting substrate cleavage via hydrogen bonding and van der Waals interactions .
Q. How do researchers validate the bioactivity of Phe-Pro isosteres in vitro?
Bioactivity is validated using:
- Enzyme Assays : Measuring IC50 values against target proteases (e.g., fluorogenic substrate hydrolysis).
- Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (kon/koff).
- Cell-Based Models : Assessing permeability and cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can low yields in solid-phase synthesis of Phe-Pro isosteres be systematically addressed?
Low yields often stem from incomplete coupling or epimerization. Solutions include:
Q. What computational approaches best model Phe-Pro isostere-protein interactions?
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to predict binding modes. For example, MD studies of endothiapepsin complexes reveal domain shifts induced by isostere binding, aligning with crystallographic data . Docking software (AutoDock Vina) can prioritize analogs for synthesis by scoring interaction energies .
Q. How do researchers resolve discrepancies between crystallographic and NMR data for Phe-Pro isostere conformations?
Divergent data may arise from solution vs. crystal-state dynamics. Strategies include:
Q. What challenges arise in maintaining enantiomeric purity during Phe-Pro isostere synthesis?
Chirality loss occurs during carbamate formation or metathesis. Mitigation involves:
Q. What strategies improve large-scale purification of Phe-Pro isosteres?
Scale-up challenges include solubility and column overload. Effective approaches:
Q. How can Phe-Pro isostere analogs be designed to enhance bioavailability without compromising potency?
- ProDrug Strategies : Esterification of carboxyl groups to improve membrane permeability.
- Backbone Cyclization : Reducing conformational flexibility to resist proteolysis.
- LogP Optimization : Introducing hydrophilic substituents (e.g., hydroxyls) to lower hydrophobicity .
Q. Methodological Notes
- Data Presentation : Follow journal guidelines (e.g., Pharmaceutical Research) for detailing biological replicates, statistical methods, and manufacturer information .
- Ethical Compliance : Disclose IRB approval for bioactivity studies involving human-derived enzymes .
- Reproducibility : Provide full synthetic protocols in supplementary materials, including failure analyses .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
